Cas no 15917-50-7 (Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) structure
15917-50-7 structure
Product Name:Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
CAS No:15917-50-7
MF:C25H27NO
MW:357.487986803055
CID:183561
PubChem ID:3036702
Update Time:2025-04-19

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
    • 2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
    • TAMOXIFEN
    • (Z)-2-(4-(1,2-Diphenyl-1-propenyl)phenoxy)-N,N-dimethylethanamine
    • Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
    • ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-propen-1-yl]phenoxy]-N,N-dimethyl-
    • Q27272393
    • 15917-50-7
    • SCHEMBL17164697
    • Tamoxifen Citrate Imp. D (EP) Z-Isomer; Tamoxifen Imp. D (EP) Z-Isomer; 2-[4-[(Z)-1,2-Diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine; Tamoxifen Citrate Impurity D as Z-Isomer; Tamoxifen Impurity D as Z-Isomer
    • 2-(4-((Z)-1,2-DIPHENYLPROP-1-ENYL)PHENOXY)-N,N-DIMETHYLETHANAMIN
    • 9D8W3B5C6R
    • UNII-9D8W3B5C6R
    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-,(Z)-
    • CHEMBL93023
    • (Z)-desethyl methyl tamoxifen
    • Desethyl methyl tamoxifen, (Z)-
    • Inchi: 1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
    • InChI Key: YBZBQYHSLRTDHL-QQTULTPQSA-N
    • SMILES: O(CCN(C)C)C1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(/C)\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 357.20941
  • Monoisotopic Mass: 357.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.052±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.012 g/l) (25 º C),
  • PSA: 12.47

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Related Literature

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